4-Phenylcyclohexanol
Description
Historical Context and Chemical Significance
The historical development of this compound research can be traced back to early investigations of substituted cyclohexanol derivatives in the mid-20th century. Initial studies by Ungnade and colleagues in 1948 provided foundational work on the stereochemical properties of 4-phenyl- and 4-cyclohexyl-cyclohexanol isomers, establishing the groundwork for understanding the conformational behavior of these substituted cyclohexane systems. This pioneering research highlighted the importance of stereochemical considerations in cyclohexanol derivatives and laid the foundation for subsequent investigations into their synthetic utility.
The chemical significance of this compound extends beyond its role as a simple alcohol derivative. The compound represents a convergence of aromatic and alicyclic chemistry, providing researchers with a unique platform for studying the interplay between phenyl group stabilization and cyclohexane ring dynamics. The presence of both hydrophobic phenyl and hydrophilic hydroxyl functionalities creates a molecular architecture that exhibits balanced amphiphilic properties, making it valuable for various chemical transformations. Historical investigations have demonstrated that the positional relationship between the phenyl and hydroxyl groups significantly influences the compound's reactivity patterns and stereochemical outcomes.
The evolution of synthetic methodologies for this compound has paralleled advances in catalytic chemistry and stereochemical understanding. Early synthetic approaches focused primarily on reduction reactions of the corresponding ketone precursor, but contemporary methods have expanded to include biocatalytic transformations and engineered enzyme systems. This historical progression reflects the growing appreciation for the compound's potential as a chiral building block and its relevance to asymmetric synthesis strategies.
Molecular Overview and Structural Importance
The molecular structure of this compound features a cyclohexane ring bearing a hydroxyl group at the 1-position and a phenyl substituent at the 4-position, resulting in the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 grams per mole. This structural arrangement creates multiple stereoisomeric possibilities, with the compound existing primarily as cis and trans diastereomers that exhibit markedly different physical and chemical properties. The trans isomer typically demonstrates greater thermodynamic stability due to favorable chair conformations that minimize steric interactions between the phenyl and hydroxyl substituents.
The conformational analysis of this compound reveals complex stereochemical relationships that significantly impact its chemical behavior. In the preferred chair conformation, the bulky phenyl group adopts an equatorial orientation to minimize 1,3-diaxial interactions, while the hydroxyl group can occupy either axial or equatorial positions depending on the stereoisomeric configuration. This conformational preference directly influences the compound's reactivity in elimination reactions, nucleophilic substitutions, and enzymatic transformations.
The structural importance of this compound extends to its role as a model compound for understanding aromatic-aliphatic interactions. The phenyl substituent provides aromatic stabilization through resonance effects, while simultaneously introducing steric bulk that influences the cyclohexane ring's conformational preferences. This dual nature makes the compound particularly valuable for studying the balance between electronic and steric effects in organic molecules.
Positional Relevance in Organic Chemistry Research
The positional arrangement of substituents in this compound has profound implications for its behavior in organic chemistry research, particularly in studies of regioselectivity and stereoselectivity. The 1,4-relationship between the hydroxyl and phenyl groups creates unique opportunities for investigating long-range electronic effects and conformational transmission of stereochemical information. Research has demonstrated that this positional arrangement significantly influences the compound's reactivity patterns in catalytic transformations and enzymatic reactions.
Investigations into cytochrome P450-catalyzed hydroxylation reactions have revealed that the regioselectivity of aromatic versus aliphatic carbon-hydrogen bond activation can be dramatically altered through strategic enzyme engineering. Wild-type cytochrome P450cam hydroxylates phenylcyclohexane primarily at the 3- and 4-positions of the cyclohexane ring, producing mixtures of cis-3-phenylcyclohexanol, cis-4-phenylcyclohexanol, and trans-4-phenylcyclohexanol. These findings demonstrate the importance of positional selectivity in determining product distributions and highlight the compound's value as a probe for understanding enzyme-substrate interactions.
Site-directed mutagenesis studies have further illuminated the positional relevance of this compound in enzymatic chemistry. The Y96F single site mutant of cytochrome P450cam produces 81% cis-3-phenylcyclohexanol with 22% enantiomeric excess, while the Y96F-V247A double mutant yields 97% of the 3-position product with 42% enantiomeric excess. Most remarkably, the Y96F-V247L double mutant produces 83% trans-4-phenylcyclohexanol, demonstrating how specific amino acid modifications can redirect regioselectivity toward the 4-position product. This positional control represents a significant advancement in understanding structure-activity relationships in enzymatic catalysis.
The stereochemical consequences of the 1,4-positional arrangement become particularly evident in elimination reactions. Trans-4-phenylcyclohexanol undergoes highly stereospecific syn-1,4-elimination involving the benzylic hydrogen under electron ionization conditions, while the cis isomer predominantly undergoes ring opening prior to elimination. This differential reactivity pattern underscores the importance of relative stereochemistry in determining reaction pathways and product distributions.
Current Research Applications and Scientific Interest
Contemporary research applications of this compound span multiple domains of chemical science, with particular emphasis on its utility as an intermediate in pharmaceutical synthesis and materials development. The compound serves as a valuable chiral building block in asymmetric synthesis strategies, where its stereochemical complexity provides opportunities for developing new methodologies for stereoselective transformations. Recent investigations have focused on leveraging the compound's dual aromatic-aliphatic character for creating novel polymeric materials and advanced chemical intermediates.
Biocatalytic applications represent a rapidly expanding area of research interest for this compound. The compound has become a benchmark substrate for evaluating the performance of engineered enzymes and exploring the limits of biocatalytic selectivity. CYP101B1 from Novosphingobium aromaticivorans demonstrates high activity in oxidizing phenylcyclohexane to trans-4-phenylcyclohexanol, achieving a product formation rate of 141 per minute, which represents five times greater activity than its oxidation of p-cymene. These findings have stimulated interest in developing industrial biocatalytic processes for producing optically pure alcohols.
Advanced synthetic methodologies continue to evolve around this compound, with particular attention to catalytic reduction strategies. The Meerwein-Ponndorf-Verley reduction system employing bis(dialkoxyaluminum) catalysts has demonstrated exceptional efficiency, achieving 82% isolated yield of this compound from the corresponding ketone under mild conditions. This represents a significant improvement over conventional stoichiometric aluminum alkoxide methods and highlights the potential for developing more sustainable synthetic approaches.
The compound's role in materials science research has expanded significantly, particularly in the development of cardo polyamides and polyimides bearing 4-phenylcyclohexylidene units. These applications exploit the compound's structural rigidity and thermal stability to create advanced polymer systems with enhanced mechanical properties. Current investigations are exploring the use of this compound derivatives as building blocks for creating smart materials with responsive properties and novel optical characteristics.
Pharmaceutical research applications have identified this compound as a valuable intermediate in the synthesis of various therapeutic agents. The compound's structural features make it particularly suitable for developing central nervous system active compounds, where the balance between lipophilicity and hydrophilicity can be precisely tuned through derivatization strategies. Recent synthetic efforts have focused on creating libraries of this compound derivatives for screening against various biological targets, taking advantage of the compound's stereochemical diversity and functional group compatibility.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVUSIMLVPJXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969470, DTXSID201311111 | |
| Record name | 4-Phenylcyclohexan-1-ol | |
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| Record name | trans-4-Phenylcyclohexanol | |
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Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-46-7, 5769-13-1, 7335-12-8 | |
| Record name | 4-Phenylcyclohexanol | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Phenylcyclohexan-1-ol | |
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| Record name | trans-4-Phenylcyclohexan-1-ol | |
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| Record name | cis-4-Phenylcyclohexan-1-ol | |
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| Record name | 4-Phenylcyclohexanol | |
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| Record name | 4-Phenylcyclohexanol | |
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| Record name | trans-4-Phenylcyclohexanol | |
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| Record name | cis-4-phenylcyclohexan-1-ol | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanol can be synthesized through several methods. One common method involves the reduction of 4-phenylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Another method includes the catalytic hydrogenation of 4-phenylcyclohexene in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation method due to its efficiency and scalability. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Oxidation Reactions
4-Phenylcyclohexanol undergoes oxidation to form 4-phenylcyclohexanone (C₁₂H₁₄O), a key intermediate in pharmaceutical synthesis .
Reagents/Conditions:
-
Chromium trioxide (CrO₃) in acetic acid
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Biocatalytic methods using engineered cytochrome P450 enzymes (e.g., CYP101B1)
Key Findings:
-
The Y96F–V247L double mutant of cytochrome P450cam enhances selectivity for trans-4-phenylcyclohexanol during phenylcyclohexane hydroxylation.
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Ruthenium-catalyzed oxidation pathways enable functionalization for applications in CCR2 antagonist synthesis .
| Oxidizing Agent | Product | Yield | Selectivity |
|---|---|---|---|
| CrO₃ (acetic acid) | 4-Phenylcyclohexanone | 85–90% | Non-stereoselective |
| CYP101B1 | trans-4-Phenylcyclohexanol | 33–39% | High stereoselectivity |
Reduction Reactions
The hydroxyl group can be reduced to yield 4-phenylcyclohexane (C₁₂H₁₄).
Reagents/Conditions:
-
Sodium borohydride (NaBH₄) in ethanol
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)
Mechanistic Insight:
-
Reduction proceeds via hydride transfer to the hydroxyl oxygen, forming a cyclohexane ring.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions, enabling functional group interconversion .
Reagents/Products:
| Reagent | Product | Application |
|---|---|---|
| Thionyl chloride (SOCl₂) | 4-Phenylcyclohexyl chloride | Precursor for Grignard reagents |
| Phosphorus tribromide (PBr₃) | 4-Phenylcyclohexyl bromide | Alkylating agent in synthesis |
Notable Reaction:
Stereochemical Effects on Reactivity
The cis and trans isomers exhibit distinct reactivity profiles:
-
Trans isomer : Undergoes stereospecific syn-1,4-elimination under electron ionization, forming benzylic hydrogen-derived products.
-
Cis isomer : Predominantly undergoes ring-opening before elimination, yielding mixed product ions.
| Isomer | Reaction Pathway | Major Product |
|---|---|---|
| trans | Syn-1,4-elimination | Benzylic alkene derivatives |
| cis | Ring-opening followed by elimination | Fragmented ions |
Industrial and Pharmacological Relevance
-
Pharmaceutical intermediates : Used in CCR2 antagonists for treating rheumatoid arthritis and atherosclerosis .
-
Material science : Serves as a monomer in polyamide synthesis (e.g., 1,1-bis[4-(4-aminophenoxy)phenyl]-4-phenylcyclohexane) .
Comparative Reactivity with Analogues
Scientific Research Applications
4-Phenylcyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylcyclohexanol involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in oxidation-reduction reactions. The phenyl group in the compound can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Phenyl vs. Cyclohexyl: this compound benefits from aromatic π-π interactions, enhancing stability in catalytic reactions . 4-Cyclohexylphenol (CAS 1131-60-8) lacks aromaticity but exhibits higher hydrophobicity, making it suitable for plasticizer formulations .
- Chloro vs. Hydroxyl: The chloro group in 4-Chlorocyclohexanol increases electronegativity, raising acidity (pKa ~12) compared to this compound (pKa ~16) .
- Steric Effects: 4-Isopropylcyclohexanol faces steric hindrance, limiting its utility in sterically sensitive reactions compared to the less bulky phenyl derivative.
Stereochemical Considerations
- Isomerism: Both this compound and 4-chlorocyclohexanol exhibit cis- and trans-isomerism. For example, trans-4-phenylcyclohexanol shows superior diastereoselectivity in hydroetherification compared to cis-isomers .
- Synthesis Impact: Solvent polarity (THF vs. ether) alters the isomer ratio during reduction of 4-phenylcyclohexanone, with THF favoring lower selectivity .
Industrial and Pharmacological Relevance
- Catalysis: this compound outperforms secondary alcohols (e.g., 4-phenyl-2-butanol) in FeCl₃-catalyzed hydroetherification due to its rigid cyclohexane backbone .
- Drug Metabolism: Unlike active phenylcyclohexane derivatives (e.g., hMC4R agonists), 4-(4′-hydroxypiperidino)-4-phenylcyclohexanol is a pharmacologically inactive metabolite, highlighting the importance of substituent positioning .
Biological Activity
4-Phenylcyclohexanol (C12H16O) is an organic compound characterized by a cyclohexanol structure with a phenyl group attached at the para position. This compound is noted for its unique structural properties, which contribute to its diverse applications in chemical synthesis and potential biological activities. The compound typically appears as a white crystalline solid with a melting point of approximately 40-42 °C and is soluble in organic solvents like ethanol and ether, though it has limited water solubility.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity , particularly in the realms of anti-inflammatory and analgesic properties. Studies have suggested that it may interact with specific receptors in the central nervous system, potentially leading to therapeutic applications in pain management. The compound's structural similarity to other biologically active compounds hints at further unexplored pharmacological effects.
The mechanism of action for this compound involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in oxidation-reduction reactions. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, derivatives of this compound, such as 1-acetyl-4-phenylcyclohexanol, have demonstrated progestin-like activity, which includes effects similar to progesterone, such as stimulating the proliferation of uterine mucosa.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anti-inflammatory Effects : A study indicated that this compound could reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory conditions.
- Analgesic Properties : Research showed that this compound might modulate pain pathways by interacting with neurotransmitter systems related to pain perception. Further studies are required to elucidate these mechanisms fully.
- Metabolism : Investigations into related compounds suggest that this compound may undergo metabolic transformations similar to those observed in phencyclidine (PCP), involving hydroxylation at various positions on the cyclohexane ring .
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Key Characteristics | Biological Activity |
|---|---|---|---|
| This compound | C12H16O | Cyclohexanol derivative; para-substituted phenol | Anti-inflammatory, analgesic |
| 4-Phenylcyclohexanone | C12H14O | Ketone form; used as an intermediate | Limited data on biological activity |
| Cyclohexanol | C6H12O | Simple alcohol; lacks phenyl group | Minimal biological activity |
| Phenethyl alcohol | C8H10O | Contains phenethyl group; used in fragrances | Different pharmacological profile |
Synthetic Routes
This compound can be synthesized through various methods, including:
- Reduction of 4-Phenylcyclohexanone : Using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
- Catalytic Hydrogenation : This method is often employed in industrial settings due to its efficiency and scalability.
Industrial Applications
The compound finds applications across several industries:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
